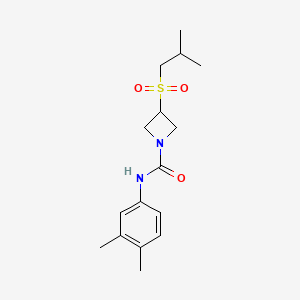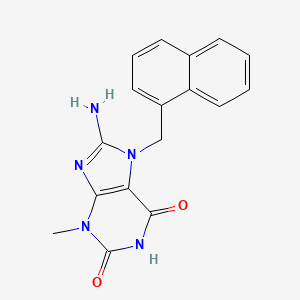
N-(3,4-dimethylphenyl)-3-(isobutylsulfonyl)azetidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethylphenyl)-3-(isobutylsulfonyl)azetidine-1-carboxamide, commonly known as DIAZ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DIAZ belongs to the class of azetidine carboxamide derivatives and has been found to exhibit promising biological activities, making it a subject of interest for researchers in the field of medicinal chemistry.
Mécanisme D'action
The precise mechanism of action of DIAZ is not fully understood, but it is believed to act through several pathways. DIAZ has been found to inhibit the activity of cyclooxygenase enzymes, which are responsible for the production of inflammatory mediators. In addition, DIAZ has also been reported to modulate the activity of ion channels and receptors in the nervous system, leading to its anticonvulsant and analgesic effects.
Biochemical and Physiological Effects:
DIAZ has been found to exhibit several biochemical and physiological effects in vitro and in vivo. The compound has been reported to reduce the production of pro-inflammatory cytokines and chemokines, leading to its anti-inflammatory activity. DIAZ has also been found to reduce the levels of glucose and insulin in diabetic animals, indicating its potential use in the treatment of diabetes. In addition, DIAZ has been reported to induce apoptosis in cancer cells, suggesting its potential use as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
DIAZ has several advantages as a research tool. The compound is readily available and can be synthesized using simple and cost-effective methods. DIAZ is also stable under normal laboratory conditions and can be stored for extended periods. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations need to be taken into consideration when designing experiments using DIAZ.
Orientations Futures
The potential therapeutic applications of DIAZ are still being explored, and several future directions can be identified. One area of research is the development of novel analogs of DIAZ with improved efficacy and safety profiles. Another area of research is the investigation of the molecular targets of DIAZ, which could lead to the development of new drugs with similar activities. Finally, the use of DIAZ in combination with other drugs or therapies could be explored to enhance its therapeutic effects.
Conclusion:
In conclusion, DIAZ is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been found to exhibit potent anti-inflammatory, analgesic, and anticonvulsant activities, as well as anticancer, antidiabetic, and antitubercular properties. The synthesis of DIAZ is simple and cost-effective, making it a useful research tool. Future research directions include the development of novel analogs and the investigation of molecular targets.
Méthodes De Synthèse
The synthesis of DIAZ involves the reaction of 3,4-dimethylphenyl isocyanate with isobutylsulfonyl azetidine-1-carboxylic acid in the presence of a suitable solvent and reagents. The reaction proceeds under mild conditions and yields DIAZ as a white crystalline solid. The synthesis of DIAZ has been optimized by several researchers to improve the yield and purity of the compound.
Applications De Recherche Scientifique
DIAZ has been extensively studied for its potential therapeutic applications in various diseases. The compound has been found to exhibit potent anti-inflammatory, analgesic, and anticonvulsant activities. In addition, DIAZ has also been reported to possess anticancer, antidiabetic, and antitubercular properties. The compound has been tested in vitro and in vivo for its efficacy and safety in treating these diseases.
Propriétés
IUPAC Name |
N-(3,4-dimethylphenyl)-3-(2-methylpropylsulfonyl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-11(2)10-22(20,21)15-8-18(9-15)16(19)17-14-6-5-12(3)13(4)7-14/h5-7,11,15H,8-10H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWEJKKDHNZAPDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CC(C2)S(=O)(=O)CC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2501850.png)
![2-({6-[(4-Chlorophenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}amino)ethanol](/img/structure/B2501851.png)
![1-{[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2501852.png)
![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B2501853.png)

![Ethyl 4-oxo-3-phenyl-5-[(3,4,5-trimethoxybenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2501856.png)


![[(E)-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-phenylmethylidene]amino]urea](/img/structure/B2501859.png)
![[1-(Propan-2-yl)cyclopropyl]methanol](/img/structure/B2501861.png)

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B2501864.png)
![N-(3-chloro-4-fluorophenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2501867.png)